Kojic acid dipalmitate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

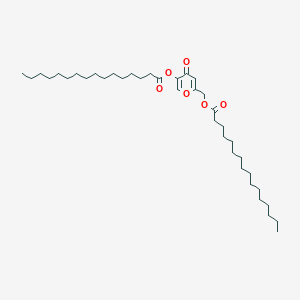

(5-hexadecanoyloxy-4-oxopyran-2-yl)methyl hexadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H66O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(40)43-32-34-31-35(39)36(33-42-34)44-38(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,33H,3-30,32H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEADTGIZKXPIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=CC(=O)C(=CO1)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H66O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301000694 |

Source

|

| Record name | 6-[(Hexadecanoyloxy)methyl]-4-oxo-4H-pyran-3-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79725-98-7 |

Source

|

| Record name | Kojic acid dipalmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79725-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(Hexadecanoyloxy)methyl]-4-oxo-4H-pyran-3-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis and Structural Elucidation of Kojic Acid Dipalmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of kojic acid dipalmitate, a widely utilized derivative of kojic acid in the cosmetic and pharmaceutical industries. This document details both chemical and enzymatic synthesis routes, purification protocols, and the analytical techniques used to confirm its structure. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate understanding.

Introduction to this compound

Kojic acid is a naturally occurring metabolite produced by several species of fungi, known for its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. However, the application of kojic acid in cosmetic and pharmaceutical formulations is often limited by its instability towards light, heat, and oxidation.[1][2][3] To overcome these limitations, kojic acid is often derivatized to form more stable and lipophilic compounds.

This compound is the diester of kojic acid and palmitic acid. This modification enhances its stability and oil solubility, making it a more suitable ingredient for creams, lotions, and other topical formulations.[4] In the skin, it is believed that esterases hydrolyze this compound, releasing kojic acid to exert its tyrosinase-inhibiting effects.[1][2]

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₃₈H₆₆O₆ |

| Molecular Weight | 618.9 g/mol |

| Appearance | White powder |

| Melting Point | 94 °C |

| Solubility | Soluble in oil, alcohol, mineral oil, and esters |

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. The choice of method often depends on factors such as desired yield, purity, and environmental considerations.

Chemical Synthesis

Chemical synthesis typically involves the esterification of kojic acid with palmitic acid or a more reactive derivative like palmitoyl (B13399708) chloride.

A common and efficient method for synthesizing this compound is the acylation of kojic acid with palmitoyl chloride in the presence of a base catalyst.

Reaction Scheme:

-

Step 1: Formation of Palmitoyl Chloride: Palmitic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃), to form the more reactive palmitoyl chloride.[3]

-

Step 2: Esterification: Kojic acid is then reacted with palmitoyl chloride in the presence of a catalyst, such as pyridine, in a suitable solvent like N,N-dimethylformamide (DMF).[3]

Experimental Protocol: Synthesis of this compound via Palmitoyl Chloride

Materials:

-

Palmitic acid

-

Thionyl chloride (SOCl₂)

-

Kojic acid

-

Pyridine

-

N,N-dimethylformamide (DMF)

-

Distilled water

Procedure:

Part 1: Synthesis of Palmitoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add palmitic acid.

-

Slowly add thionyl chloride to the flask. An excess of the chlorinating agent is typically used.

-

Heat the reaction mixture at 60-65 °C with constant stirring until the reaction is complete (evolution of HCl and SO₂ gas ceases).

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude palmitoyl chloride.

Part 2: Synthesis of this compound

-

In a three-necked flask, dissolve kojic acid in a solution of acetone and pyridine.

-

Slowly add the previously synthesized palmitoyl chloride to the flask at room temperature (15-25 °C) with vigorous stirring.[3]

-

Continue the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the resulting solid product with cold distilled water multiple times.

-

Filter the crude this compound using a Büchner funnel.

-

Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate (B1210297).

-

Dry the purified white, flaky crystals under vacuum.

Quantitative Data for Chemical Synthesis:

| Parameter | Value | Reference |

| Yield | 88.0% | [3] |

| Reaction Temperature (Acylation) | 15 - 25 °C | [3] |

| Catalyst | Pyridine | [3] |

| Solvent | N,N-dimethylformamide | [3] |

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more environmentally friendly alternative to chemical methods, often with higher selectivity. Lipases are commonly used enzymes for the esterification of kojic acid.

The use of a combination of lipases can enhance the reaction yield by effectively catalyzing the diesterification of both hydroxyl groups of kojic acid.

Reaction Scheme:

Kojic Acid + 2 Palmitic Acid ---(Lipases, Organic Solvent)--> this compound + 2 H₂O

Experimental Protocol: Dual-Lipase Catalyzed Synthesis of this compound

Materials:

-

Kojic acid

-

Palmitic acid

-

Immobilized lipases (e.g., Amano PS and Novozym 435)

-

Acetone (or other suitable organic solvent)

-

Molecular sieves (optional, to remove water)

Procedure:

-

In a reaction vessel, dissolve kojic acid and palmitic acid in acetone. A molar ratio of palmitic acid to kojic acid of 2:1 or slightly higher is typically used.

-

Add the immobilized lipases to the reaction mixture.

-

Incubate the mixture at a controlled temperature (e.g., 50 °C) with constant stirring (e.g., 500 rpm).

-

The reaction progress can be monitored by HPLC or TLC.

-

Upon completion, separate the immobilized enzymes from the reaction mixture by filtration. The enzymes can often be washed and reused.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization.

Quantitative Data for Enzymatic Synthesis:

| Parameter | Value | Reference |

| Yield | 85% | |

| Enzymes | Amano PS and Novozym 435 | |

| Mass Ratio of Enzymes (Amano PS:Novozym 435) | 1:1.5 | |

| Substrate Molar Ratio (Kojic Acid:Palmitic Acid) | 1:2 | |

| Reaction Temperature | 50 °C | |

| Solvent | Acetone |

Purification

Recrystallization is a common method for purifying crude this compound.

Experimental Protocol: Recrystallization of this compound

Materials:

-

Crude this compound

-

Ethyl acetate (or another suitable solvent)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethyl acetate.

-

Dry the crystals under vacuum to remove any residual solvent.

Structural Elucidation

The structure of the synthesized this compound is confirmed using a combination of spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized this compound and for quantitative analysis.

Experimental Protocol: HPLC Analysis of this compound

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Tetrahydrofuran/Methanol (e.g., 25:75 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 250 nm |

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized product in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound by comparing the retention time with the standard.

-

Determine the purity of the sample by calculating the peak area percentage.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol: FTIR Analysis of this compound

Instrumentation:

-

FTIR spectrometer

Procedure:

-

Prepare a KBr pellet of the sample by mixing a small amount of the dried this compound with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.

-

Alternatively, use an ATR-FTIR accessory for direct analysis of the solid sample.

-

Record the infrared spectrum over a suitable wavelength range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2920 and ~2850 | C-H stretching (alkane chains of palmitate) |

| ~1760 | C=O stretching (ester) |

| ~1650 | C=O stretching (γ-pyrone ring) |

| ~1210 | C-O stretching (ester) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation of this compound, confirming the connectivity of atoms within the molecule.

Experimental Protocol: NMR Analysis of this compound

Instrumentation:

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra.

-

Process the spectra and assign the chemical shifts to the respective protons and carbons in the molecule.

¹H NMR Spectral Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0 | s | 1H | H-6 (pyrone ring) |

| ~6.5 | s | 1H | H-3 (pyrone ring) |

| ~5.1 | s | 2H | -CH₂-O- (at C-2) |

| ~2.4 | t | 4H | -C(=O)-CH₂- (palmitate) |

| ~1.6 | m | 4H | -C(=O)-CH₂-CH₂- (palmitate) |

| ~1.2-1.3 | m | 48H | -(CH₂)₁₂- (palmitate) |

| ~0.9 | t | 6H | -CH₃ (palmitate) |

¹³C NMR Spectral Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (ester) |

| ~170 | C=O (γ-pyrone ring) |

| ~150 | C-5 (pyrone ring) |

| ~145 | C-2 (pyrone ring) |

| ~140 | C-6 (pyrone ring) |

| ~115 | C-3 (pyrone ring) |

| ~60 | -CH₂-O- (at C-2) |

| ~34 | -C(=O)-CH₂- (palmitate) |

| ~32 | -CH₂- (penultimate, palmitate) |

| ~29 | -(CH₂)₁₂- (palmitate) |

| ~25 | -C(=O)-CH₂-CH₂- (palmitate) |

| ~22 | -CH₂-CH₃ (palmitate) |

| ~14 | -CH₃ (palmitate) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which further confirms its structure.

Experimental Protocol: Mass Spectrometry Analysis of this compound

Instrumentation:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Dissolve a small amount of the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Identify the molecular ion peak and characteristic fragment ions.

Mass Spectrometry Data:

| m/z | Assignment |

| ~619.5 | [M+H]⁺ (protonated molecular ion) |

| ~641.5 | [M+Na]⁺ (sodiated molecular ion) |

| ~363.2 | [M - C₁₆H₃₁O]⁺ (loss of a palmitoyloxy group) |

| ~239.1 | [C₁₆H₃₁O]⁺ (palmitoyl cation) |

Visualized Workflows

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Structural Elucidation of this compound

Caption: Process for the structural elucidation of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural elucidation of this compound. Both chemical and enzymatic synthesis routes offer viable methods for its production, with the choice depending on specific laboratory or industrial requirements. The structural integrity and purity of the synthesized compound can be rigorously confirmed through a combination of chromatographic and spectroscopic techniques. The information presented herein serves as a valuable resource for researchers and professionals involved in the development and analysis of cosmetic and pharmaceutical products containing this compound.

References

The Core Mechanism of Kojic Acid Dipalmitate in Melanogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kojic acid dipalmitate (KDP), a diesterified derivative of kojic acid, has emerged as a cornerstone in the field of topical skin lightening and the management of hyperpigmentation. Its superior stability and lipophilicity compared to its parent compound, kojic acid (KA), have made it a preferred ingredient in cosmetic and pharmaceutical formulations. This technical guide delineates the intricate mechanism of action of this compound in the regulation of melanogenesis. The primary mode of action involves the enzymatic hydrolysis of KDP within the viable epidermis to release kojic acid in-situ. The liberated kojic acid then exerts its potent inhibitory effects on tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis. This guide provides a comprehensive overview of the biochemical interactions, a summary of quantitative efficacy data, detailed experimental protocols for in vitro and cellular assays, and a visual representation of the involved signaling pathways.

Introduction: The Rationale for this compound

Melanogenesis, the complex process of melanin synthesis, is a crucial physiological mechanism for photoprotection. However, its dysregulation can lead to hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines. A key strategy in the management of these conditions is the inhibition of tyrosinase, a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin production.

Kojic acid, a naturally occurring fungal metabolite, is a well-established tyrosinase inhibitor.[1][2] However, its application in topical formulations is hampered by its instability, particularly its susceptibility to oxidation upon exposure to light, heat, and air, which can lead to a decrease in efficacy and discoloration of the product.[1][3][4][5]

This compound was developed to overcome these limitations. As a diester of kojic acid and palmitic acid, KDP exhibits enhanced stability and oil solubility.[3][4][5][6] This lipophilic nature facilitates its penetration into the skin, where it can act as a pro-drug.[3]

The Primary Mechanism: In-Situ Hydrolysis and Tyrosinase Inhibition

The cornerstone of this compound's mechanism of action is its conversion to kojic acid within the skin.[2][7]

-

Enzymatic Cleavage: Upon topical application, KDP penetrates the stratum corneum and reaches the viable epidermis. Here, cutaneous esterases hydrolyze the ester bonds of the KDP molecule, releasing two molecules of palmitic acid and one molecule of active kojic acid.[2][7]

-

Tyrosinase Inhibition by Liberated Kojic Acid: The released kojic acid directly inhibits the enzymatic activity of tyrosinase. This inhibition occurs through two primary mechanisms:

-

Competitive Inhibition of Monophenolase Activity: Kojic acid competes with the monophenolic substrate, L-tyrosine, for binding to the active site of tyrosinase, thereby preventing the hydroxylation of L-tyrosine to L-DOPA.[2][7]

-

Mixed Inhibition of Diphenolase Activity: Kojic acid also inhibits the oxidation of L-DOPA to dopaquinone, exhibiting a mixed-type inhibition pattern.[2][7] This is achieved by chelating the copper ions within the active site of the tyrosinase enzyme, rendering it inactive.[8]

-

The following diagram illustrates the conversion of KDP to KA and its subsequent action on tyrosinase.

Downstream Effects on Melanogenesis Signaling Pathways

Beyond direct enzyme inhibition, the reduction in tyrosinase activity by the released kojic acid has cascading effects on the signaling pathways that regulate melanogenesis. The primary regulatory pathway involves the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte survival and differentiation, and the expression of key melanogenic enzymes.

The synthesis of MITF is largely controlled by the cyclic AMP (cAMP) signaling pathway:

-

α-Melanocyte-Stimulating Hormone (α-MSH): This hormone, often released in response to UV radiation, binds to the melanocortin 1 receptor (MC1R) on melanocytes.

-

cAMP/PKA Activation: This binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA).

-

CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB).

-

MITF Transcription: Phosphorylated CREB (p-CREB) translocates to the nucleus and binds to the promoter of the MITF gene, initiating its transcription.

-

Melanogenic Gene Expression: MITF, in turn, binds to the promoters of melanogenic genes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP1), and Tyrosinase-related protein 2 (TRP2/DCT), upregulating their expression and thereby increasing melanin synthesis.

Kojic acid, released from KDP, can indirectly influence this pathway by downregulating the expression of tyrosinase and other melanogenesis-related genes.[9] While direct evidence for KDP's effect on MITF expression is still emerging, the known inhibitory action of its active form, kojic acid, on the downstream products of this pathway is well-established.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway also plays a role in regulating melanogenesis, often in a complex interplay with the cAMP/PKA pathway.

The following diagram outlines the key signaling pathways in melanogenesis and the putative points of influence by kojic acid.

Quantitative Data on Efficacy

The efficacy of this compound, primarily through the action of its active form, kojic acid, has been quantified in various in vitro and cellular assays.

Table 1: Tyrosinase Inhibition by Kojic Acid

| Assay Type | Substrate | IC₅₀ of Kojic Acid | Reference |

| Mushroom Tyrosinase (Monophenolase) | L-Tyrosine | 70 ± 7 µM | [5] |

| Mushroom Tyrosinase (Diphenolase) | L-DOPA | 121 ± 5 µM | [5] |

| Mushroom Tyrosinase | L-DOPA | 31.64 µg/mL | [10] |

| Mushroom Tyrosinase | L-DOPA | 13.14 µg/mL | [11] |

Note: IC₅₀ values can vary depending on the source of the enzyme and assay conditions.

Table 2: Reduction of Melanin Content in B16F10 Melanoma Cells by Kojic Acid and its Esters

| Compound | Concentration | Melanin Content Reduction | Reference |

| Kojic Acid | 800 µg/mL | Significant reduction (p<0.05) | [12] |

| Kojic Acid | 250 µg/mL | Significant reduction | [9] |

| Kojic Acid Monopalmitate | 15.63 - 62.5 µg/mL | Higher inhibition than Kojic Acid | [7][13] |

| This compound formulation (2%) | N/A (clinical study) | Effective and safe for melasma therapy | [1][2] |

| Kojic Acid (in combination therapy) | 2% | 60% of patients had >50% clearance of melasma | [14][15] |

Detailed Experimental Protocols

In Vitro Mushroom Tyrosinase Activity Assay (Spectrophotometric)

This protocol assesses the direct inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase using L-DOPA as a substrate.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Sodium Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)

-

This compound (and a suitable solvent for dissolution, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in cold sodium phosphate buffer.

-

Prepare a stock solution of L-DOPA in sodium phosphate buffer.

-

Prepare stock solutions of this compound at various concentrations in a suitable solvent.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

Sodium Phosphate Buffer

-

Test compound solution (this compound at various final concentrations)

-

Mushroom tyrosinase solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (for the formation of dopachrome) at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

The percentage of tyrosinase inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

-

The following diagram outlines the workflow for the in vitro tyrosinase activity assay.

Cellular Melanin Content Assay in B16F10 Melanoma Cells

This protocol measures the effect of this compound on melanin production in a cellular context.

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

α-Melanocyte-Stimulating Hormone (α-MSH) (optional, for stimulating melanogenesis)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

1N NaOH with 10% DMSO

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed B16F10 cells in a multi-well plate (e.g., 24-well or 12-well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound dissolved in the culture medium. A vehicle control (e.g., DMSO) should be included.

-

Optionally, co-treat with α-MSH to stimulate melanin production.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

-

Melanin Extraction:

-

After incubation, wash the cells with PBS.

-

Lyse the cells by adding a solution of 1N NaOH containing 10% DMSO to each well.

-

Incubate the plate at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

-

-

Quantification:

-

Transfer the lysates to a 96-well plate.

-

Measure the absorbance of the solubilized melanin at 405 nm or 475 nm using a microplate reader.

-

The melanin content can be normalized to the total protein content of the cells, which can be determined from a parallel set of wells using a protein assay (e.g., BCA assay).

-

-

Data Analysis:

-

Calculate the percentage of melanin content relative to the control (untreated or vehicle-treated) cells.

-

Conclusion

This compound serves as a highly effective and stable pro-drug for the delivery of kojic acid to the skin. Its mechanism of action is centered on the in-situ enzymatic release of kojic acid, which then potently inhibits tyrosinase, the key enzyme in melanogenesis. This direct inhibition, coupled with the downstream effects on the expression of melanogenic genes, makes this compound a valuable agent in the therapeutic and cosmetic management of hyperpigmentation. Further research elucidating the direct impact of KDP on the upstream signaling regulators of melanogenesis, such as MITF, will provide a more complete understanding of its comprehensive mechanism of action.

References

- 1. Nanotechnology-Enhanced Cosmetic Application of this compound, a Kojic Acid Derivate with Improved Properties | MDPI [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 4. Antimelanogenesis Effect of Methyl Gallate through the Regulation of PI3K/Akt and MEK/ERK in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Depigmenting Effect of Kojic Acid Esters in Hyperpigmented B16F1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Real-time quantitative reverse transcriptase-polymerase chain reaction analysis of melanoma progression-associated genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. RT-qPCR analysis of human melanoma progression-related genes - A novel workflow for selection and validation of candidate reference genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. KoreaMed Synapse [synapse.koreamed.org]

- 13. Depigmenting effect of Kojic acid esters in hyperpigmented B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of microphthalmia-associated transcription factor MITF protein levels by association with the ubiquitin-conjugating enzyme hUBC9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid Effects of Retinoic Acid on CREB and ERK Phosphorylation in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Kojic Acid Dipalmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kojic acid dipalmitate (KDP) is a diesterified derivative of kojic acid, a fungal metabolite renowned for its skin-lightening properties.[1][2] The esterification of kojic acid with palmitic acid enhances its stability and lipophilicity, overcoming some of the limitations of kojic acid, such as its instability to light, heat, and oxidation.[1][2][3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering valuable data and experimental insights for researchers and formulation scientists in the fields of cosmetics and drug development.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[3][4] Its enhanced lipophilic nature makes it a preferred ingredient in oil-based and emulsion formulations.[5]

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃₈H₆₆O₆ | [4] |

| Molecular Weight | 618.93 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 92 - 96 °C | [3] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | References |

| Water | Insoluble | [4] |

| Oils | Soluble | [4] |

| Ethanol | Soluble | [3] |

| Propylene Glycol | Soluble (in heating phase) | [6] |

| Isopropyl Myristate | Soluble (in heated oil phase) | [6] |

Table 3: Stability Profile of this compound

| Condition | Stability | Notes | References |

| Light | Stable | More stable than kojic acid. | [3] |

| Heat | Stable | A cream with 1% KDP showed no color change after 4 weeks at 45°C. | [3] |

| pH | Stable in a wide range (3-10) | More versatile in formulations compared to kojic acid. | [3] |

| Oxidation | Not easily oxidizable | Does not readily chelate with metal ions, preventing color changes. | [3] |

| Oxidative Stress | Degrades under liquid oxidative stress | A study showed it degraded more rapidly than kojic acid in the presence of H₂O₂. | [7][8] |

Mechanism of Action: Tyrosinase Inhibition

The primary mechanism by which this compound exerts its skin-lightening effect is through the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[1] Within the skin cells, esterases are believed to hydrolyze this compound, leading to the in-situ release of kojic acid.[9] Kojic acid then acts as a competitive and mixed-type inhibitor of tyrosinase, effectively blocking the conversion of tyrosine to melanin.[10]

References

- 1. scielo.br [scielo.br]

- 2. Preparation and evaluation of this compound solid lipid nanoparticles [ouci.dntb.gov.ua]

- 3. Kojic Dipalmitate-Skin whitening [mcbiotec.com]

- 4. chibiotech.com [chibiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. ases.in [ases.in]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Stability of Two Anti-hyperpigmentation Agents: Kojic Acid as a Natural Metabolite and Its Di-Palmitate Ester, Under Oxidative Stress; Application to Pharmaceutical Formulation Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Method for quantitatively analyzing kojic dipalmitate and use thereof - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Characterization of Kojic Acid Dipalmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Kojic acid dipalmitate, a widely used active ingredient in the cosmetics and pharmaceutical industries. By detailing the analytical techniques of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, this document serves as a crucial resource for quality control, structural elucidation, and formulation development.

Introduction

This compound is an esterified derivative of Kojic acid, synthesized to enhance its stability and lipophilicity, thereby improving its efficacy in topical formulations.[1] Accurate and reliable analytical methods are paramount for ensuring the identity, purity, and quality of this compound. NMR and FTIR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in this compound.

Molecular Structure

This compound, with the chemical formula C38H66O6, is formed by the esterification of the two hydroxyl groups of kojic acid with palmitic acid.[2][3] This structural modification significantly alters its physicochemical properties compared to its precursor, Kojic acid.

Caption: Chemical Structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the kojic acid core and the long alkyl chains of the palmitoyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.97 | s | Olefinic proton on the pyranone ring |

| 6.29 | s | Olefinic proton on the pyranone ring |

Note: The full proton NMR spectrum would also show signals for the methylene (B1212753) and methyl protons of the two palmitoyl chains, typically in the upfield region (δ 0.8-2.5 ppm). The data presented here is based on available literature for a synthesized "kojic palmitate."[4]

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched literature. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 1072 | C-O (Ester) | Stretching |

Note: A complete FTIR spectrum would also show characteristic peaks for C=O (ester and ketone), C=C (aromatic), and C-H (alkane) stretching and bending vibrations. The data presented is based on a specific literature value for a synthesized "kojic palmitate."[4]

Experimental Protocols

NMR Spectroscopy

The following is a general protocol for the NMR analysis of this compound.

Caption: General workflow for NMR analysis.

Detailed Methodology:

-

Sample Preparation: Accurately weigh 10-50 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial. Due to its lipophilic nature, this compound should readily dissolve in chloroform. Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: The analysis should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative accuracy for all carbon signals.

-

Spectral Width: A spectral width of approximately 200-240 ppm is appropriate.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

FTIR Spectroscopy

The following is a general protocol for the FTIR analysis of this compound powder.

Caption: General workflow for FTIR-ATR analysis.

Detailed Methodology:

-

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for easy and rapid analysis of the powder sample.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of this compound powder onto the center of the ATR crystal.

-

Use the pressure arm of the ATR accessory to apply consistent and firm pressure to the sample, ensuring good contact with the crystal surface.

-

-

Data Acquisition:

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This will be used to subtract the spectral contributions of the atmosphere (e.g., CO₂, water vapor).

-

Sample Scan: Collect the spectrum of the this compound sample.

-

Parameters: Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is usually sufficient to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.

-

The resulting spectrum should be analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in this compound.

-

Logical Relationships in Spectroscopic Analysis

The process of spectroscopic characterization follows a logical progression from sample preparation to final structural confirmation.

Caption: Logical flow of spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound using NMR and FTIR is essential for confirming its chemical identity and ensuring its quality in various applications. This technical guide provides the foundational spectroscopic data and detailed experimental protocols to aid researchers and professionals in the accurate and efficient analysis of this important compound. Further research to fully assign all ¹H and ¹³C NMR signals and a comprehensive FTIR peak analysis would be beneficial for creating a complete spectral library for this compound.

References

An In-depth Technical Guide to the Enzymatic Hydrolysis of Kojic Acid Dipalmitate in Skin Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Kojic acid (KA) is a naturally occurring fungal metabolite renowned for its efficacy as a tyrosinase inhibitor in the treatment of hyperpigmentation.[1][2] Despite its proven activity, the clinical and commercial application of Kojic acid is hampered by significant instability in formulations, where it is prone to degradation from light, heat, and oxidation.[3][4] To overcome these limitations, pro-drug strategies have been employed, leading to the synthesis of Kojic acid dipalmitate (KDP). KDP is a diesterified derivative of Kojic acid, formed by attaching two palmitic acid molecules.[5] This modification enhances lipophilicity, improves stability against oxidation and pH changes, and facilitates better skin penetration compared to its parent compound.[6][7]

KDP functions as a pro-drug that is metabolically inactive until it penetrates the epidermis. Within the viable layers of the skin, endogenous enzymes, specifically esterases, hydrolyze the ester bonds of the KDP molecule.[3][6][8] This enzymatic cleavage leads to the in situ release of the active Kojic acid, which can then exert its depigmenting effects directly within the target tissue. This guide provides a comprehensive technical overview of the enzymatic hydrolysis of KDP in various skin models, detailing the mechanism of action, experimental protocols for evaluation, and relevant quantitative data.

Mechanism of Action: From Pro-drug to Active Inhibitor

The efficacy of this compound as a skin-lightening agent is a two-step process: enzymatic hydrolysis followed by tyrosinase inhibition.

Step 1: Enzymatic Hydrolysis in the Epidermis

Upon topical application, the lipophilic KDP molecule permeates the stratum corneum and reaches the viable epidermis. This layer is rich in hydrolytic enzymes, particularly carboxyl and aryl esterases, which are located in the cytosol and endoplasmic reticulum of keratinocytes.[9] These esterases recognize and cleave the two ester linkages in the KDP molecule, releasing one molecule of Kojic acid and two molecules of palmitic acid.[4][6] This bioactivation is crucial, as KDP itself does not possess tyrosinase-inhibiting properties.

Caption: Enzymatic conversion of KDP to Kojic Acid by skin esterases.

Step 2: Inhibition of Melanogenesis by Kojic Acid

Once released, Kojic acid acts as a "true inhibitor" of tyrosinase, the key enzyme in the melanogenesis pathway.[6] It primarily functions by chelating the copper ions (Cu²⁺) present in the active site of the tyrosinase enzyme.[2][10] This action competitively inhibits the monophenolase activity and shows a mixed inhibitory effect on the diphenolase activity of tyrosinase, thereby blocking the conversion of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone.[6][11] This interruption of the melanin (B1238610) synthesis cascade leads to a reduction in melanin production, resulting in skin lightening and the fading of hyperpigmented areas.[12]

Caption: Inhibition of the tyrosinase enzyme by Kojic Acid.

Quantitative Data Summary

The following tables summarize key quantitative data comparing this compound with Kojic acid and detailing esterase activity found in relevant skin models.

Table 1: Comparison of Physicochemical Properties

| Property | Kojic Acid (KA) | This compound (KDP) | Reference(s) |

|---|---|---|---|

| Molecular Formula | C₆H₆O₄ | C₃₈H₆₆O₆ | [3][13] |

| Molecular Weight | 142.11 g/mol | 618.93 g/mol | [3][13] |

| Appearance | White crystalline powder | White to off-white powder | [13] |

| Water Solubility | High | Insoluble | [13][14] |

| Oil Solubility | Insoluble | Soluble in oils and esters | [13][14] |

| Stability (Light, Heat) | Unstable, prone to oxidation | Stable | [15][16] |

| pH Stability | Best at pH 4.0–5.5 | Stable across a wide range (pH 3-10) | [13][16] |

| Color Stability | Prone to turning yellow/brown | Does not complex with metal ions; stable color |[15][16] |

Table 2: Esterase Activity in Human Skin and Reconstructed Models

| Skin Model | Fraction | Substrate | Vmax (nmol/min/mg protein) | Km (mM) | Reference(s) |

|---|---|---|---|---|---|

| Human Epidermis | Cytosolic | p-Nitrophenyl acetate (B1210297) | 20.3 ± 4.5 | 1.1 ± 0.3 | [9] |

| Human Epidermis | Microsomal | p-Nitrophenyl acetate | 10.1 ± 2.8 | 1.3 ± 0.3 | [9] |

| EpiDerm™ (RHE) | Cytosolic | p-Nitrophenyl acetate | 83.1 ± 2.9 | 0.5 ± 0.0 | [9] |

| EpiDerm™ (RHE) | Microsomal | p-Nitrophenyl acetate | 27.2 ± 3.1 | 0.5 ± 0.1 | [9] |

| LabCyte EPI-MODEL (RHE) | Cytosolic | p-Nitrophenyl acetate | 38.6 ± 1.2 | 0.6 ± 0.0 | [9] |

| LabCyte EPI-MODEL (RHE) | Microsomal | p-Nitrophenyl acetate | 13.5 ± 0.8 | 0.6 ± 0.0 | [9] |

| Excised Human Skin | Homogenate | Fluorescein (B123965) diacetate | 2.0 ± 0.6 | 0.06 ± 0.02 | [17] |

| RHS Model | Homogenate | Fluorescein diacetate | 11.5 ± 2.0 | 0.09 ± 0.02 | [17] |

RHE: Reconstructed Human Epidermis; RHS: Reconstructed Human Skin. Data are presented as mean ± standard deviation where available.

Table 3: Typical KDP Concentration in Cosmetic Formulations

| Concentration Range | Application Type | Reference(s) |

|---|---|---|

| 1-5% | Recommended use level for skin-whitening products | [14] |

| 0.4 - 4.0% | Most frequent usage range in commercial products | [3][6] |

| 0.01 - 25% | Overall reported range in skincare products | [3][6] |

| 2% | Used in a clinical study for melasma therapy |[3][6] |

Experimental Protocols for Hydrolysis Assessment

To evaluate the conversion of KDP to KA, standardized in vitro models and analytical techniques are employed. Reconstructed human skin models are frequently used as ethical and reproducible alternatives to animal or ex vivo human skin.[18][19][20]

General Experimental Workflow

The assessment of KDP hydrolysis typically involves a sequence of applying the formulation to a skin model, incubating it over a time course, separating the skin layers, extracting the analytes, and quantifying them via chromatography.

Caption: General workflow for an in vitro KDP hydrolysis and permeation study.

Protocol 1: In Vitro Hydrolysis and Permeation using Franz Cells

This protocol assesses the amount of KDP that penetrates the skin and is converted to KA.

-

Skin Model Preparation:

-

Use either ex vivo human/porcine skin or a commercially available Reconstructed Human Skin model (e.g., EpiDerm™ Full Thickness).[18][21]

-

Mount the skin membrane onto a static Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

-

-

Experimental Setup:

-

Fill the receptor compartment with a physiologically relevant buffer (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80) and maintain at 32-37°C with constant stirring.

-

Apply a finite dose (e.g., 5-10 mg/cm²) of the KDP-containing formulation to the skin surface in the donor compartment.

-

-

Sample Collection:

-

At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor fluid and replace with fresh, pre-warmed buffer.

-

At the end of the experiment, dismantle the apparatus. Wipe the skin surface to remove excess formulation.

-

-

Analyte Extraction:

-

Separate the epidermis from the dermis (e.g., via heat treatment or blunt dissection).

-

Mince each skin layer and the surface wipe, and extract KDP and KA using an appropriate solvent (e.g., methanol (B129727) or tetrahydrofuran) via sonication or homogenization.

-

Centrifuge the extracts to pellet tissue debris.

-

-

Analysis:

-

Analyze the receptor fluid samples and the skin extracts using the HPLC method described in Protocol 2.

-

Protocol 2: Quantification of KDP and KA via HPLC

This method is used to separate and quantify KDP and KA in biological matrices.[22][23]

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis detector is required.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic or gradient mobile phase is selected to achieve separation. Due to the differing polarities of KDP (lipophilic) and KA (hydrophilic), a gradient elution may be optimal. A common mobile phase for KDP is a non-aqueous mixture of tetrahydrofuran (B95107) and methanol.[23] For simultaneous analysis, a gradient of acetonitrile/methanol and acidified water may be developed.

-

Detection: Set the UV detector to the absorption maximum of the analytes (e.g., ~250 nm for KDP).[23]

-

Quantification: Prepare standard curves for both KDP and KA in the extraction solvent. Calculate the concentration in the samples by comparing peak areas to the standard curve.

Protocol 3: Assay for Total Esterase Activity in Skin Homogenates

This protocol measures the general enzymatic capacity of a skin model to hydrolyze esters.[9]

-

Homogenate Preparation:

-

Obtain the skin model (e.g., RHE model or excised epidermis).

-

Homogenize the tissue in a cold buffer (e.g., Tris-HCl).

-

Fractionate the homogenate by centrifugation to separate the cytosolic and microsomal fractions, where esterases are primarily located.

-

Determine the protein content of each fraction using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

In a microplate well or cuvette, combine the skin homogenate fraction with a buffer.

-

Initiate the reaction by adding a chromogenic or fluorogenic esterase substrate (e.g., p-nitrophenyl acetate or 4-methylumbelliferyl acetate).

-

Incubate at 37°C.

-

-

Detection:

-

Monitor the formation of the product (e.g., p-nitrophenol or 4-methylumbelliferone) over time using a spectrophotometer or fluorometer.

-

-

Calculation:

-

Calculate the rate of reaction from the linear portion of the product formation curve.

-

Express the esterase activity in terms of product formed per minute per milligram of protein (e.g., nmol/min/mg protein).

-

Conclusion

This compound serves as an exemplary pro-drug for topical delivery, effectively overcoming the inherent instability of Kojic acid while enhancing its bioavailability in the target epidermal layers. The conversion of KDP to its active form is entirely dependent on the enzymatic activity of esterases present within the skin. The use of reconstructed human skin models provides a robust and ethically sound platform for studying this bioactivation process. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to accurately assess the hydrolysis, permeation, and ultimate efficacy of KDP-based formulations, facilitating the development of next-generation skin-lightening and depigmenting therapies.

References

- 1. Evaluation of the Reduction of Skin Hyperpigmentation Changes under the Influence of a Preparation Containing Kojic Acid Using Hyperspectral Imaging—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinikally.com [clinikally.com]

- 3. preprints.org [preprints.org]

- 4. Structural Characterization and In Vitro Antioxidant Activity of Kojic Dipalmitate Loaded W/O/W Multiple Emulsions Intended for Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Why this compound? - Dr. Hannah Sivak, PhD | Skincare Expert [hannahsivak.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. editverse.com [editverse.com]

- 11. mdpi.com [mdpi.com]

- 12. kojiwhite.com [kojiwhite.com]

- 13. chibiotech.com [chibiotech.com]

- 14. makingcosmetics.com [makingcosmetics.com]

- 15. lotioncrafter.com [lotioncrafter.com]

- 16. magical-ariya.com.ua [magical-ariya.com.ua]

- 17. Esterase activity in excised and reconstructed human skin--biotransformation of prednicarbate and the model dye fluorescein diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro Skin Models - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. Bioengineered Skin Intended as In Vitro Model for Pharmacosmetics, Skin Disease Study and Environmental Skin Impact Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dermatologytimes.com [dermatologytimes.com]

- 21. researchgate.net [researchgate.net]

- 22. A rapid and reliable size-exclusion chromatographic method for determination of kojic dipalmitate in skin-whitening cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CN1188700C - Method for quantitatively analyzing kojic dipalmitate and use thereof - Google Patents [patents.google.com]

A Technical Guide to the Biosynthesis and Natural Sources of Kojic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a multifunctional secondary metabolite produced predominantly by various fungal species. Its broad range of biological activities, most notably its potent tyrosinase inhibition, has established it as a key ingredient in the cosmetic, pharmaceutical, and food industries. This technical guide provides an in-depth exploration of the biosynthesis of kojic acid, detailing the metabolic pathways, key enzymatic and genetic components, and regulatory mechanisms. It catalogues the primary natural sources of kojic acid and discusses its derivatives, which are largely a result of semi-synthetic modifications to enhance stability and efficacy. Furthermore, this document consolidates quantitative production data and outlines detailed experimental protocols for fermentation, isolation, quantification, and bioactivity assessment to support ongoing research and development efforts.

Introduction to Kojic Acid

First isolated in 1907 by Japanese scientist Kendo Saito from the mycelium of Aspergillus oryzae grown on steamed rice ("koji"), kojic acid is a pyrone derivative with significant commercial and scientific interest.[1] Its ability to chelate metal ions, particularly copper, is central to its primary mechanism of action as a tyrosinase inhibitor, which interferes with melanin (B1238610) production.[1] This property makes it a valuable skin-lightening agent used to address hyperpigmentation disorders like melasma.[2][3] Beyond cosmetics, kojic acid and its derivatives exhibit a wide spectrum of applications, including as an antioxidant in food preservation, an antimicrobial agent, and a scaffold for developing novel therapeutic agents with anticancer, anti-inflammatory, and antidiabetic properties.[3][4][5]

The Biosynthesis of Kojic Acid

The industrial production of kojic acid relies on aerobic fermentation by select fungal strains. The biosynthetic pathway is understood to be a direct conversion of glucose without the cleavage of the carbon skeleton.

Metabolic Pathway and Key Enzymes

Isotope tracer studies have confirmed that kojic acid is directly synthesized from glucose.[6] The pathway involves a series of oxidation and dehydration reactions. While the precise sequence and all intermediates are still under investigation, key enzymatic activities have been identified as crucial for the conversion. In Aspergillus flavus, enzymes such as glucose dehydrogenase and gluconate dehydrogenase have been shown to be directly involved in the biosynthetic process.[7] Other relevant enzymes in the initial steps of glucose metabolism include hexokinase and glucose-6-phosphate dehydrogenase.[7] Notably, glucose oxidase activity has been found to be too low to account for the significant production of kojic acid observed during fermentation.[7]

The Kojic Acid Gene Cluster

In the primary industrial producer, Aspergillus oryzae, the genes responsible for kojic acid biosynthesis are organized in a cluster. This cluster contains three essential genes:

-

kojA : Encodes an FAD-dependent oxidoreductase, believed to be the primary enzyme catalyzing a key step in the conversion of glucose to kojic acid.[6]

-

kojT : Encodes a major facilitator superfamily (MFS) transporter responsible for the secretion of kojic acid out of the fungal cell.[6]

-

kojR : Encodes a Zn(II)2Cys6 transcriptional activator. This protein is the pathway-specific regulator that controls the expression of kojA and kojT.[6]

Regulatory Signaling Pathway

The production of kojic acid is tightly regulated. The expression of the transcriptional activator, KojR, is essential for the transcription of the biosynthetic genes kojA and kojT. Interestingly, kojic acid itself acts as an inducer, triggering the transcriptional activation mediated by KojR. This creates a positive feedback loop where the presence of kojic acid can amplify its own production. Global regulators, such as LaeA, which controls the expression of many secondary metabolite clusters in fungi, also influence the kojic acid pathway.

Natural Sources

Fungal Producers

Kojic acid is primarily a fungal metabolite. Numerous species within the genera Aspergillus and Penicillium are known producers. The most well-known and commercially utilized species include:

-

Aspergillus oryzae : The archetypal producer, used in traditional Japanese fermentation.[1][3][8]

-

Aspergillus flavus : A potent producer, though its use can be complicated by the potential for aflatoxin production in some strains.[7][8][9]

-

Aspergillus tamarii and Aspergillus parasiticus : Also recognized as significant producers.[8]

-

Aspergillus terreus : Another species identified with the ability to synthesize kojic acid.[10]

Other Natural Occurrences

Due to its microbial origin, kojic acid is naturally present in various fermented food products.[11]

-

Fermented Foods: It is a byproduct of the fermentation process used to make sake (Japanese rice wine), soy sauce, and miso.[1][11]

-

Other Microbes: Certain bacteria, such as those from the genus Acetobacter, have also been reported to produce kojic acid.[2]

Kojic Acid Derivatives

While a vast number of kojic acid derivatives have been synthesized to improve properties like stability and lipophilicity, naturally occurring derivatives are not widely reported. Most derivatives, such as kojic acid esters (e.g., kojic monooleate, kojic acid dipalmitate), are produced semi-synthetically via enzymatic or chemical esterification of the parent molecule.[12][13][14] These modifications enhance skin penetration and stability in cosmetic formulations.

Quantitative Data Summary

The production of kojic acid is highly dependent on the fungal strain, fermentation conditions, and nutrient availability.

Table 1: Production of Kojic Acid by Various Fungal Strains

| Microorganism | Strain | Key Conditions | Kojic Acid Titer (g/L) | Reference |

|---|---|---|---|---|

| Aspergillus flavus | Mutant Strain | Glucose (100 g/L), Yeast Extract (5 g/L) | 50.27 | [9] |

| Aspergillus flavus | No. 7 | Molasses medium, 1.5 L fermentor | 53.5 | [7] |

| Aspergillus flavus | ASU45 | Optimized (Glucose 150 g/L, pH 3) | 81.59 | [8] |

| Aspergillus oryzae | M3B9 | Cell-retention fermenter | ~20.0 | [8] |

| Aspergillus oryzae | - | Bubbling agitation, 144h | 7.86 | [15] |

| Aspergillus terreus | C5-10 Mutant | Optimized (Glucose 98.4 g/L) | 109.0 | [10] |

| Aspergillus niger | Engineered Strain | kojA overexpression, ΔnrkC, bioreactor | 25.71 |[6] |

Table 2: Tyrosinase Inhibitory Activity of Kojic Acid and a Synthetic Derivative

| Compound | Target Enzyme | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Kojic Acid | Mushroom Tyrosinase | 30.61 | [16] |

| Synthetic Dimer Derivative | Mushroom Tyrosinase | 3.63 |[16] |

Key Experimental Protocols

The following protocols provide a framework for the production, quantification, and assessment of kojic acid.

Fungal Fermentation for Kojic Acid Production

This protocol describes a typical submerged fermentation process in a shake flask.

-

Media Preparation: Prepare a liquid fermentation medium. A common composition is (per liter): 100 g Glucose, 5.0 g Yeast Extract, 1.0 g KH₂PO₄, and 0.5 g MgSO₄·7H₂O. Adjust the initial pH to approximately 3.0-4.5.[7][8]

-

Sterilization: Dispense the medium into Erlenmeyer flasks (e.g., 50 mL in a 250 mL flask) and sterilize by autoclaving at 121°C for 20 minutes.[7]

-

Inoculation: Prepare a spore suspension of the desired Aspergillus strain (e.g., A. flavus or A. oryzae) in sterile water to a concentration of approximately 1 x 10⁶ spores/mL. Inoculate each flask with the spore suspension (e.g., 1-2% v/v).[6][7]

-

Incubation: Incubate the flasks on a rotary shaker at 150-200 rpm and a controlled temperature of 28-30°C.[6][7][9]

-

Sampling and Harvest: Fermentation is typically carried out for 7-14 days. Samples of the fermentation broth can be taken aseptically at various time points for analysis. At the end of the fermentation, harvest the culture by separating the mycelium from the broth via filtration or centrifugation. The supernatant contains the secreted kojic acid.[6][7]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for accurate quantification.

-

Sample Preparation: Centrifuge the fermentation broth to remove any remaining cells or debris. Filter the supernatant through a 0.45 µm syringe filter. Dilute the sample as necessary with the mobile phase to fall within the concentration range of the standard curve.[6][17][18]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[17]

-

Mobile Phase: An isocratic mobile phase is often sufficient. A common composition is a mixture of an aqueous acidic buffer and an organic solvent, for example, 0.1 M sodium dihydrogenphosphate and methanol (B129727) (97:3 v/v) or water, methanol, and acetic acid.[19]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 270 nm.[17]

-

-

Standard Curve: Prepare a series of kojic acid standards of known concentrations (e.g., 5 to 500 µg/mL) in the mobile phase.

-

Analysis: Inject the standards and samples. Quantify the kojic acid concentration in the samples by comparing the peak area to the standard curve.[18]

Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the oxidation of a substrate by tyrosinase.

-

Reagent Preparation:

-

Enzyme: Prepare a solution of mushroom tyrosinase in a phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).[20]

-

Substrate: Prepare a solution of L-DOPA in the same buffer.[20]

-

Inhibitor: Dissolve kojic acid (as a positive control) and test compounds in an appropriate solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer.[20]

-

-

Assay Procedure (96-well plate format):

-

To each well, add the test inhibitor solution (or buffer for the control).[21]

-

Add the tyrosinase enzyme solution to all wells and pre-incubate for 10 minutes at a controlled temperature (e.g., 25°C).[21][22]

-

Initiate the reaction by adding the L-DOPA substrate solution to all wells.

-

Immediately measure the absorbance at ~475-510 nm (corresponding to dopachrome (B613829) formation) in kinetic mode using a microplate reader, taking readings every minute for 20-30 minutes.[20][21]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).[20]

-

Synthesis of Kojic Acid Derivatives

The majority of kojic acid derivatives are not naturally produced but are synthesized from the kojic acid scaffold to enhance its physicochemical properties. The two primary hydroxyl groups—the C5 phenolic hydroxyl and the C2 primary alcohol—are the main sites for chemical modification.

-

Esterification: The C2 primary hydroxyl group is readily esterified with various fatty acids (e.g., oleic acid, palmitic acid) to produce lipophilic derivatives like kojic monooleate. This is often achieved using lipase-catalyzed reactions in a solvent-free system.[12] These esters show improved stability and solubility in oil-based cosmetic formulations.[14]

-

Etherification: The C5 phenolic hydroxyl group can be modified to form ethers, which can alter the compound's chelating ability and biological activity.

-

Halogenation: Substitution of the C2 hydroxymethyl group with halogens (e.g., chlorine) can produce derivatives with enhanced antifungal or antineoplastic activities.[13]

Conclusion and Future Prospects

Kojic acid remains a compound of significant industrial and therapeutic importance. A solid understanding of its fungal biosynthesis, centered around the koj gene cluster, provides a foundation for metabolic engineering and strain improvement to enhance production yields. While naturally occurring derivatives are rare, the kojic acid scaffold is a versatile platform for semi-synthetic modifications, leading to derivatives with superior stability, bioavailability, and potency. Future research will likely focus on further elucidating the biosynthetic pathway, discovering novel microbial producers, and developing next-generation derivatives with targeted biological activities for applications in medicine and beyond.

References

- 1. Kojic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effective production of kojic acid in engineered Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kojic Acid Production from Agro-Industrial By-Products Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of kojic acid by Aspergillus flavus OL314748 using box-Behnken statistical design and its antibacterial and anticancer applications using molecular docking technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Statistical optimization of kojic acid production by a UV-induced mutant strain of Aspergillus terreus | Brazilian Journal of Microbiology [elsevier.es]

- 11. [Determination of kojic acid in fermented foods by solid-phase extraction coupled with ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kojic acid esters: Topics by Science.gov [science.gov]

- 13. cejph.szu.cz [cejph.szu.cz]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. activeconceptsllc.com [activeconceptsllc.com]

- 22. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Tyrosinase Inhibition Kinetics of Kojic Acid Dipalmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kojic acid dipalmitate (KAD) is a widely utilized diesterified derivative of kojic acid in the cosmetics industry, valued for its enhanced stability and lipophilicity.[1] While direct comprehensive kinetic studies on KAD's interaction with tyrosinase are limited, the scientific consensus points to its function as a pro-drug.[2][3] Cutaneous esterases hydrolyze KAD to release kojic acid, the active tyrosinase inhibitor.[2][3] This guide provides an in-depth analysis of the tyrosinase inhibition kinetics of kojic acid, the active metabolite of KAD, supported by experimental protocols and pathway visualizations to aid in research and development.

Mechanism of Action: A Pro-Drug Approach

This compound is designed to overcome the inherent instability of kojic acid in cosmetic formulations.[1] Its mechanism of action is indirect; upon topical application, KAD is penetrated into the skin where it is metabolized by esterase enzymes, releasing two molecules of palmitic acid and one molecule of the active inhibitor, kojic acid.[2][3] Therefore, the tyrosinase inhibition kinetics observed are those of kojic acid.

Caption: Pro-drug activation of this compound (KAD) in the skin.

Kojic acid inhibits tyrosinase, a key enzyme in melanin synthesis, by chelating the copper ions in the enzyme's active site.[4] This action prevents the conversion of tyrosine to L-DOPA and subsequently to dopaquinone, thereby interrupting the melanin production cascade.[2][5]

Quantitative Analysis of Tyrosinase Inhibition by Kojic Acid

The inhibitory potency of kojic acid against mushroom tyrosinase has been extensively studied. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key parameters to quantify its efficacy.

| Parameter | Substrate | Reported Value (µM) | Source |

| IC50 | L-DOPA | 121 ± 5 | [5] |

| IC50 | L-Tyrosine | 70 ± 7 | [5] |

| IC50 | Not Specified | 31.64 µg/mL (~222.6) | [6] |

| IC50 | L-DOPA | ~5 - 78.99 | [4] |

| IC50 | Not Specified | 9.28 | [7] |

| Ki | Not Specified | 9.23 | [4] |

| Ki | Not Specified | ~5 | [4] |

Note: The significant variation in reported IC50 values can be attributed to differences in assay conditions, such as enzyme purity, substrate concentration, and incubation time.[4]

Kinetic Profile: Mixed-Type Inhibition

Lineweaver-Burk plot analysis reveals that kojic acid is a competitive inhibitor of tyrosinase's monophenolase activity and a mixed-type inhibitor of its diphenolase activity.[2][5][8][9] This indicates that kojic acid can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Caption: Signaling pathway of mixed-type enzyme inhibition by Kojic Acid.

Experimental Protocols for Tyrosinase Inhibition Assay

The following is a generalized protocol for an in vitro mushroom tyrosinase inhibition assay, which is commonly used to screen for potential inhibitors.

Materials and Reagents

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine) or L-Tyrosine

-

Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)

-

This compound (KAD)

-

Kojic Acid (as a positive control)

-

Solvent for inhibitors (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

96-well microplate

-

Microplate reader

Preparation of Solutions

-

Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

-

Substrate Solution: Prepare a stock solution of L-DOPA or L-Tyrosine in phosphate buffer.

-

Inhibitor Solutions:

-

Kojic Acid: Prepare a stock solution of kojic acid in the chosen solvent.

-

This compound: Due to its lipophilic nature, KAD should be dissolved in an appropriate oil or solvent mixture. It may be necessary to heat the solution to ensure complete dissolution. For example, adding Isopropyl Palmitate or Isopropyl Myristate to the oil phase containing KAD and heating to 80°C for 5 minutes can aid in dissolution.[1]

-

Prepare serial dilutions of the inhibitor stock solutions to determine IC50 values.

-

Assay Procedure

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

-

Add the inhibitor solution (KAD, kojic acid, or solvent control) to the wells of a 96-well plate.

-

Add the tyrosinase enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the enzymatic reaction by adding the substrate solution (L-DOPA or L-Tyrosine) to all wells.

-

Immediately measure the absorbance of the plate at 475 nm (for dopachrome (B613829) formation from L-DOPA) in a kinetic mode for a set duration (e.g., 20-30 minutes).

Data Analysis

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

For kinetic analysis, perform the assay with varying concentrations of both the substrate and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine the type of inhibition and the inhibition constant (Ki).[10][11]

Conclusion

This compound serves as a stable and effective pro-drug for the delivery of kojic acid, a potent tyrosinase inhibitor. Understanding the kinetics of kojic acid's interaction with tyrosinase is crucial for the development of advanced and efficacious skincare formulations for hyperpigmentation. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate and optimize the use of this compound in cosmetic and therapeutic applications. Future research should focus on quantifying the in-situ hydrolysis rate of KAD to better correlate its formulation concentration with the effective concentration of kojic acid at the target site.

References

- 1. Kinetic and computational molecular docking simulation study of novel kojic acid derivatives as anti-tyrosinase and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nanoemulsion Containing Kojic Dipalmitate and Rosehip Oil: A Promising Formulation to Treat Melasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Nanotechnology-Enhanced Cosmetic Application of this compound, a Kojic Acid Derivate with Improved Properties | MDPI [mdpi.com]

- 9. CN105296554A - Preparation method for preparing this compound through compound enzyme method - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 2minutemedicine.com [2minutemedicine.com]

Molecular Docking Analysis of Kojic Acid Dipalmitate's Active Form with Tyrosinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kojic acid dipalmitate (KDP) is a widely utilized diesterified derivative of kojic acid in the cosmetics industry, valued for its enhanced stability and skin-lightening properties. Its mechanism of action relies on the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This technical guide provides an in-depth analysis of the molecular docking interactions between the active form of KDP, kojic acid, and the tyrosinase enzyme. As KDP is a pro-drug that is hydrolyzed into kojic acid by cutaneous esterases, molecular docking studies predominantly focus on kojic acid as the direct inhibitor of tyrosinase. This guide details the experimental protocols for such in-silico studies, presents quantitative data on binding affinities and interactions, and visualizes the associated biochemical pathways and experimental workflows.

Introduction to Tyrosinase and this compound